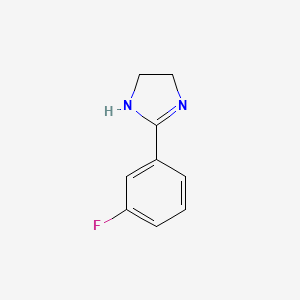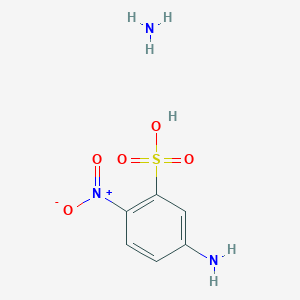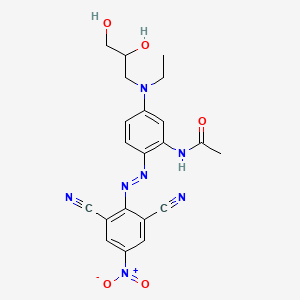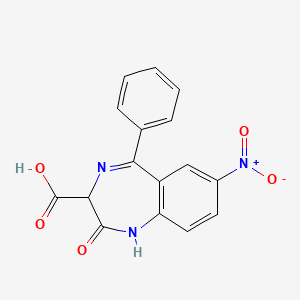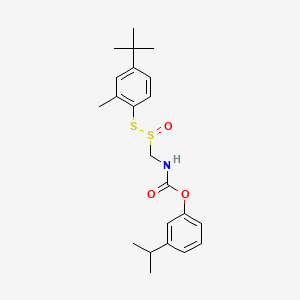![molecular formula C42H86N4O2 B13757396 Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis- CAS No. 53620-54-5](/img/structure/B13757396.png)
Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanamide, N,N’-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis- is a complex organic compound with a molecular formula of C42H86N4O2. This compound is known for its unique structure, which includes long hydrocarbon chains and multiple amide groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N,N’-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis- typically involves the reaction of octadecanoic acid with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of amide bonds. The reaction mixture is heated to a temperature range of 100-150°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are fed into the reactor at a controlled rate, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Octadecanamide, N,N’-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The amide groups in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides, leading to the formation of substituted amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted amides.
Applications De Recherche Scientifique
Octadecanamide, N,N’-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the formulation of specialty chemicals, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of Octadecanamide, N,N’-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Ethylenebis(12-hydroxyoctadecanamide): Similar structure but with hydroxyl groups.
N,N’-(1,2-Ethanediyl)bis(octanamide): Shorter hydrocarbon chains compared to Octadecanamide, N,N’-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-.
Uniqueness
Octadecanamide, N,N’-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis- is unique due to its long hydrocarbon chains and multiple amide groups, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific interactions with biological molecules or the formation of stable complexes.
Propriétés
Numéro CAS |
53620-54-5 |
|---|---|
Formule moléculaire |
C42H86N4O2 |
Poids moléculaire |
679.2 g/mol |
Nom IUPAC |
N-[2-[2-[2-(octadecanoylamino)ethylamino]ethylamino]ethyl]octadecanamide |
InChI |
InChI=1S/C42H86N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)45-39-37-43-35-36-44-38-40-46-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43-44H,3-40H2,1-2H3,(H,45,47)(H,46,48) |
Clé InChI |
KWLJEKOMAZTKJG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


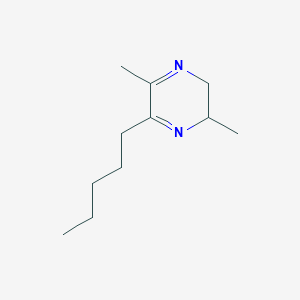
![2,2-dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylic acid](/img/structure/B13757325.png)
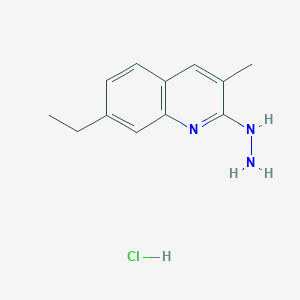
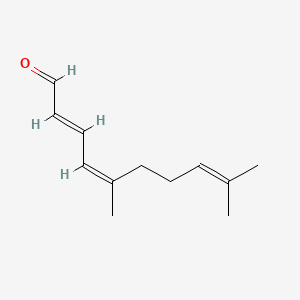

![1,2,3,3A,8,8A-Hexahydro-3A-methyl-8-(phenylmethyl)-pyrrolo[2,3-B]indole](/img/structure/B13757359.png)
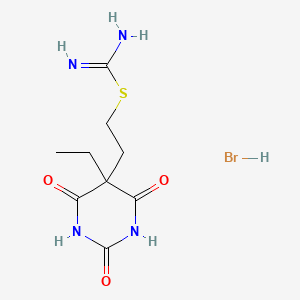
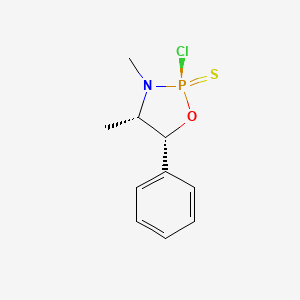
![2-[2-(1-Naphthylamino)ethoxy]ethanol](/img/structure/B13757377.png)
